molecular formula C8H13BrN4O B2412246 N-[(2-methoxypyridin-4-yl)methyl]guanidine hydrobromide CAS No. 1864061-07-3

N-[(2-methoxypyridin-4-yl)methyl]guanidine hydrobromide

Cat. No. B2412246
CAS RN: 1864061-07-3
M. Wt: 261.123
InChI Key: AOITYMNKOUNXRO-UHFFFAOYSA-N
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Description

“N-[(2-methoxypyridin-4-yl)methyl]guanidine hydrobromide” is a chemical compound with the CAS No. 1864061-07-3 . It has a molecular weight of 261.12 and a molecular formula of C8H13BrN4O .


Physical And Chemical Properties Analysis

“N-[(2-methoxypyridin-4-yl)methyl]guanidine hydrobromide” has a molecular weight of 261.12 . The boiling point and storage conditions are not specified .

Scientific Research Applications

1. Structural Chemistry and Hydrogen Bonding Patterns

N-[(2-methoxypyridin-4-yl)methyl]guanidine hydrobromide demonstrates intriguing properties in the realm of structural chemistry. A study by Böck et al. (2021) highlighted its role in the synthesis and structural characterization of compounds with distinct sites of protonation and diverse intermolecular hydrogen bonding patterns. These characteristics are pivotal in understanding molecular interactions and designing new chemical entities (Böck et al., 2021).

2. Potential Inhibitory Activity

The compound's framework is also explored in the development of potent inhibitors targeting specific enzymes. A study by Lunk et al. (2019) discussed the derivative N-(4-aminobutyl)-N'-(2-methoxyethyl)guanidine as an inhibitor targeting the hDDAH-1 active site, indicating its potential in addressing DDAH-1-associated diseases (Lunk et al., 2019).

3. Microwave-Assisted Synthesis

In synthetic chemistry, this compound plays a role in efficient methodologies. For instance, Machicao et al. (2017) utilized a similar compound in a microwave-assisted synthesis process, demonstrating the compound's utility in accelerating chemical reactions and enhancing yields (Machicao et al., 2017).

4. Application in Catalysis

Guanidine compounds, including derivatives of N-[(2-methoxypyridin-4-yl)methyl]guanidine, are significant in catalysis. Mishra et al. (2019) explored homoleptic cis- and trans-palladium(II) bis(guanidinato) complexes derived from similar compounds as catalysts for Heck-Mizoroki coupling reactions, showcasing their role in facilitating important chemical transformations (Mishra et al., 2019).

properties

IUPAC Name

2-[(2-methoxypyridin-4-yl)methyl]guanidine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O.BrH/c1-13-7-4-6(2-3-11-7)5-12-8(9)10;/h2-4H,5H2,1H3,(H4,9,10,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOITYMNKOUNXRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1)CN=C(N)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-methoxypyridin-4-yl)methyl]guanidine hydrobromide

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